molecular formula C36H41N15O B12529912 Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]-

Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]-

Cat. No.: B12529912
M. Wt: 699.8 g/mol
InChI Key: CRWAVDCABCBQJR-UHFFFAOYSA-N
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Description

Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and triazine groups, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]- involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of Intermediate Amines: The initial step involves the synthesis of intermediate amines through reactions such as nitration, reduction, and amination.

    Triazine Ring Formation: The next step involves the formation of the triazine ring, which is achieved through cyclization reactions.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product. This step often requires specific catalysts and reaction conditions to ensure high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the amino or triazine groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]- can be compared with similar compounds such as:

The uniqueness of Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]- lies in its complex structure, which provides a wide range of functional groups for chemical modifications and applications.

Properties

Molecular Formula

C36H41N15O

Molecular Weight

699.8 g/mol

IUPAC Name

2-[[4-(3-aminoanilino)-6-[2-[4-[[4-(3-aminoanilino)-6-[2-(4-aminophenyl)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]ethylamino]-1,3,5-triazin-2-yl]amino]ethanol

InChI

InChI=1S/C36H41N15O/c37-25-11-7-23(8-12-25)15-17-41-32-48-34(51-36(49-32)45-30-6-2-4-27(39)22-30)43-28-13-9-24(10-14-28)16-18-40-31-46-33(42-19-20-52)50-35(47-31)44-29-5-1-3-26(38)21-29/h1-14,21-22,52H,15-20,37-39H2,(H3,40,42,44,46,47,50)(H3,41,43,45,48,49,51)

InChI Key

CRWAVDCABCBQJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC(=N2)NCCO)NCCC3=CC=C(C=C3)NC4=NC(=NC(=N4)NCCC5=CC=C(C=C5)N)NC6=CC=CC(=C6)N)N

Origin of Product

United States

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